molecular formula C16H15N3O3S B2375204 N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide CAS No. 477497-17-9

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2375204
CAS No.: 477497-17-9
M. Wt: 329.37
InChI Key: SSIRGKPRORJMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide is a small molecule benzamide derivative provided for research purposes. This compound is defined by the CAS Registry Number 477497-17-9 and has a molecular formula of C 16 H 15 N 3 O 3 S and a molecular weight of 329.37 g/mol . Research Context and Potential Benzamide derivatives are a significant area of investigation in medicinal chemistry. While the specific biological targets and research applications for this compound are not yet fully detailed in the literature, structurally related compounds are widely studied. For instance, molecules containing a cyanophenyl group linked to a benzamide scaffold are frequently explored as potential inhibitors of protein kinases, which are key targets in oncology and other disease research . The presence of the dimethylsulfamoyl group is a notable feature seen in other bioactive molecules designed to modulate enzyme activity . Researchers are actively investigating similar compounds for their utility in developing targeted therapies, making this chemical a compound of interest for further exploration and assay development . Usage Note This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-19(2)23(21,22)14-9-7-12(8-10-14)16(20)18-15-6-4-3-5-13(15)11-17/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIRGKPRORJMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-cyanophenylamine with 4-(dimethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl/Sulfonamide Moieties

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
  • Key Differences: Replaces the 2-cyanophenyl group with a 4-bromophenyl-thiazole moiety.
  • Biological Activity : Demonstrates NF-κB activation in TLR adjuvant screening, with prolonged signaling due to the thiazole-bromophenyl group .
  • Significance : Highlights the role of aromatic substituents in modulating signaling pathways. The dimethylsulfamoyl group is retained, suggesting its importance in solubility and target interaction.
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)
  • Key Differences : Features a fluorophenyl-sulfamoyl group instead of dimethylsulfamoyl and a benzyl linker.
  • Biological Activity : Shows 53.3% PD-L1 inhibition with low cytotoxicity, indicating fluorophenyl substitution enhances target specificity .

Benzamide Derivatives with Cyano Substituents

N-(2-chloro-4-cyanophenyl)benzamide (CAS: 1402938-79-7)
  • Key Differences: Contains a chloro and cyano group on the phenyl ring but lacks the sulfamoyl group.
  • Significance : The absence of the dimethylsulfamoyl group likely reduces solubility and alters electronic properties, limiting its biological activity compared to the target compound .

Sulfonamide-Based Anticancer Agents

Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide)
  • Key Differences : Combines a trifluoromethylphenyl-sulfamoyl group with a salicylamide scaffold.
  • Biological Activity : Exhibits 51.1% PD-L1 inhibition and anti-proliferative effects against MCF7, DU-145, and PC-3 cell lines .
  • Comparison : The trifluoromethyl group enhances lipophilicity, whereas the dimethylsulfamoyl group in the target compound may balance hydrophilicity and target binding.

Data Tables

Table 2: Substituent Effects on Activity and Solubility

Substituent Type Impact on Activity Impact on Solubility
Dimethylsulfamoyl (target) Enhances target binding via H-bonding Moderate hydrophilicity
Fluorophenyl-sulfamoyl Increases specificity for PD-L1 Reduced due to aromatic bulk
Thiazole-bromophenyl Prolongs NF-κB signaling Low (hydrophobic)
Cyano group Modulates electronic properties Neutral (balanced lipophilicity)

Research Findings and Implications

  • Dimethylsulfamoyl vs. Aromatic Sulfamoyl Groups : The dimethylsulfamoyl group in the target compound offers a balance between solubility and steric effects compared to bulkier aromatic sulfamoyl groups (e.g., fluorophenyl or trifluoromethylphenyl), which may hinder membrane permeability .
  • Role of Cyano Substituent: The 2-cyanophenyl group likely enhances π-π stacking interactions with hydrophobic enzyme pockets, a feature absent in chloro-cyano analogues .
  • Therapeutic Potential: While the target compound’s specific activity remains under investigation, structural analogs like compound 50 and 31 demonstrate that sulfamoyl benzamides are promising scaffolds for immune modulation and anticancer drug development .

Biological Activity

N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of both a cyanophenyl and a dimethylsulfamoyl group allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and providing detailed insights into its mechanisms, efficacy, and potential applications.

Structure

This compound features a benzamide core with specific substitutions that enhance its biological activity. The functional groups contribute to its solubility and stability, which are crucial for its bioavailability.

Synthesis

The synthesis typically involves the reaction of 2-cyanophenylamine with 4-(dimethylsulfamoyl)benzoyl chloride, utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method can be scaled up using continuous flow reactors in industrial settings for improved yield and purity.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibiting nSMase2 can reduce exosome release from cells, potentially mitigating disease progression .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Properties : In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-cyanophenyl)-4-(methylsulfamoyl)benzamideMethyl instead of dimethyl groupModerate enzyme inhibition
N-(2-cyanophenyl)-4-(ethylsulfamoyl)benzamideEthyl groupLower solubility compared to dimethyl derivative
N-(1-adamantylcarbamothioyl)benzamidesAdamantane moietyExhibits antimicrobial properties

The dimethylsulfamoyl group enhances solubility and stability, making this compound more effective in biological applications compared to its analogs.

Q & A

Q. What are the common synthetic routes for N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Coupling Reactions : Amide bond formation between 2-cyanophenylamine and 4-(dimethylsulfamoyl)benzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Catalyst Optimization : Screening catalysts (e.g., HATU, DCC) to improve yield. High-throughput methods can identify optimal conditions (e.g., 80% yield with HATU at 0°C for 12 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 2.8–3.1 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) assess purity (>98%) and detect impurities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 357.08) .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of HDACs (histone deacetylases) using fluorogenic substrates (e.g., IC50_{50} determination via dose-response curves) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., A549 lung cancer) with positive controls (e.g., cisplatin) and vehicle controls .
  • Anti-inflammatory Profiling : Measure suppression of TNF-α/IL-6 in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Replicate experiments across multiple labs using standardized protocols (e.g., HDAC inhibition assays at 15–120 μmol/kg doses to assess brain-region specificity) .
  • Epigenetic Context : Use chromatin immunoprecipitation (ChIP) to confirm target engagement (e.g., Ac-H3 binding to RELN/GAD67 promoters) .
  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects, cell passage number) .

Q. What strategies improve solubility and bioavailability in preclinical studies?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation at the benzamide ring) or prodrug formulations (e.g., ester derivatives) .
  • Co-solvent Systems : Use cyclodextrin complexes or lipid-based nanoemulsions (e.g., 20% Captisol® in PBS) to enhance aqueous solubility .
  • QSPR Modeling : Predict solubility via quantitative structure-property relationships using descriptors like logP and polar surface area .

Q. What advanced methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Cryo-EM/X-ray Crystallography : Resolve binding interactions with HDAC isoforms (e.g., HDAC1/2 vs. HDAC6) .
  • Kinetic Binding Studies : Surface plasmon resonance (SPR) to measure binding affinity (KDK_D) and dissociation rates .
  • Transcriptomic Profiling : RNA-seq analysis to identify downstream gene networks affected by HDAC inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.